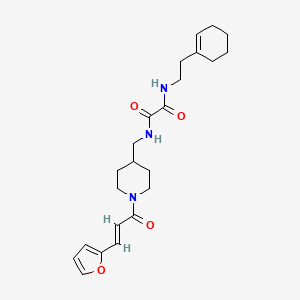
(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
BenchChem offers high-quality (E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis of Cyclohexane Derivatives
Research by Masesane and Steel (2003) demonstrates the stereocontrolled synthesis of polyhydroxylated cyclohexane β-amino acids derivatives, utilizing a common template derived from the Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan. This methodology highlights a strategic approach to synthesizing complex molecules, which could be relevant for the synthesis or modification of compounds like "(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide" (Masesane & Steel, 2003).
Cu-Catalyzed Coupling Reactions
A study by Bhunia, Kumar, and Ma (2017) on N,N'-bisoxalamides, including compounds structurally similar to the furan moiety in the target compound, found these to be effective ligands in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. Such reactions are crucial for forming bonds between nitrogen-containing compounds and (hetero)aryl bromides, pointing to synthetic routes that might be useful for functionalizing or modifying compounds with similar structures (Bhunia, Kumar, & Ma, 2017).
Intramolecular Cyclization
Padwa, Brodney, Satake, and Straub (1999) explored the intramolecular Diels-Alder cycloaddition reactions of 2-amido substituted furans, a method that could be pertinent to constructing complex cyclic structures similar to those found in "(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide." This research underlines the utility of cycloaddition reactions in generating diverse and complex molecular architectures, which could be of interest for further functionalization or application-specific modifications of the target compound (Padwa, Brodney, Satake, & Straub, 1999).
Molecular Structure and Stability
The study by Khan, Ibrar, Lal, Altaf, and White (2013) on the synthesis and molecular structure of compounds involving piperidine and acrylate groups demonstrates the significance of understanding the molecular structure for predicting reactivity and stability. Such insights are essential for the development of novel compounds with specific functional applications, potentially including the targeted compound (Khan et al., 2013).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c27-21(9-8-20-7-4-16-30-20)26-14-11-19(12-15-26)17-25-23(29)22(28)24-13-10-18-5-2-1-3-6-18/h4-5,7-9,16,19H,1-3,6,10-15,17H2,(H,24,28)(H,25,29)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCULXPLHMAJQKM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)

![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)
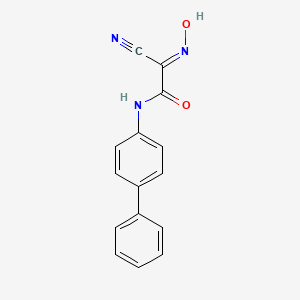
![5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2863532.png)
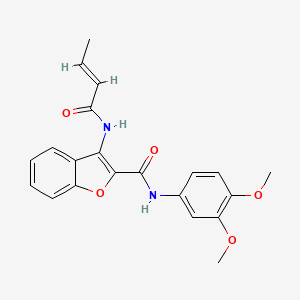
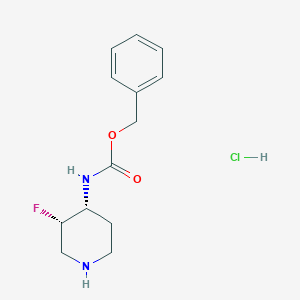

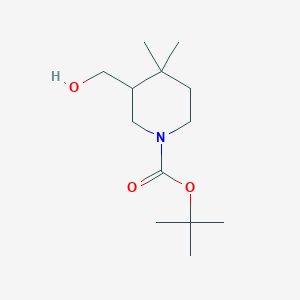
![3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2863540.png)
![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2863543.png)
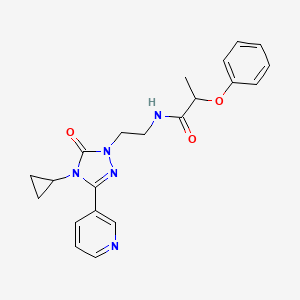
![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)
![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)